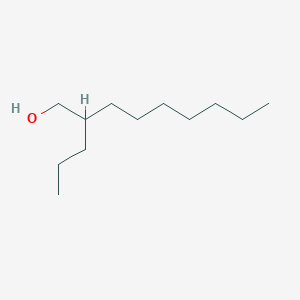

2-Propyl-1-nonanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propyl-1-nonanol is a branched primary alcohol with the molecular formula C₁₂H₂₆O (inferred from its structure). Branched alcohols like this compound typically exhibit lower melting points, altered solubility profiles, and enhanced stability compared to their linear counterparts due to steric effects and reduced intermolecular hydrogen bonding . Such compounds are often utilized in organic synthesis, surfactants, or solvents, depending on their chain length and branching .

常见问题

Basic Research Questions

Q. What are the standard synthetic pathways for 2-propyl-1-nonanol, and how can purity be validated post-synthesis?

- Methodological Answer : Common synthetic routes include catalytic hydrogenation of corresponding aldehydes or Grignard reactions with appropriate alkyl halides. Post-synthesis, purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify branching and hydroxyl group positioning. Reference standards (e.g., CAS-registered compounds) must be sourced from accredited suppliers to ensure traceability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (-OH) and alkyl group vibrations. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. For chromatographic separation, reverse-phase HPLC with a C18 column and UV detection (210 nm) is recommended. Differential scanning calorimetry (DSC) can assess thermal stability, while refractive index measurements align with purity benchmarks from CRC Handbook data .

Q. How should researchers design experiments to quantify this compound in complex matrices?

- Methodological Answer : Use internal standard calibration with deuterated analogs (e.g., d₃-2-propyl-1-nonanol) to minimize matrix effects. Liquid-liquid extraction (LLE) with ethyl acetate or chloroform optimizes recovery rates. Quantify via GC-MS in selected ion monitoring (SIM) mode, targeting unique fragment ions (e.g., m/z 158 for molecular ion [M+H]⁺). Validate methods per ICH guidelines, including recovery (90–110%) and precision (RSD <5%) .

Advanced Research Questions

Q. How can contradictory solubility or stability data for this compound be resolved in cross-study comparisons?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, or impurity profiles. Conduct systematic reproducibility studies under controlled conditions (e.g., 25°C, inert atmosphere). Apply principal component analysis (PCA) to identify outlier datasets. Cross-reference with empirical phase diagrams and consult NIST Chemistry WebBook for thermodynamic consistency checks (e.g., ΔvapH values) .

Q. What experimental parameters should be optimized to enhance the yield of this compound in catalytic hydrogenation?

- Methodological Answer : Key parameters include catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction temperature (60–80°C). Monitor progress via in-situ FTIR to detect aldehyde intermediate consumption. Use response surface methodology (RSM) to model interactions between variables. Post-reaction, employ fractional distillation under reduced pressure to isolate the product, ensuring minimal thermal degradation .

Q. What computational strategies are suitable for predicting the environmental fate or biodegradation pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and alkyl groups, predicting oxidation susceptibility. Molecular dynamics (MD) simulations can model aqueous solubility and partition coefficients (log P). Validate predictions against experimental biodegradation data (e.g., OECD 301D tests) and environmental monitoring studies from peer-reviewed literature .

Q. How can researchers identify and mitigate interference from degradation products during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products (e.g., ketones from oxidation). Use orthogonal methods like thin-layer chromatography (TLC) to confirm non-volatile byproducts. For mitigation, optimize storage conditions (e.g., refrigeration at 4°C in amber vials) and incorporate antioxidants (e.g., BHT) if compatible with downstream applications .

相似化合物的比较

The following table and analysis compare 2-Propyl-1-nonanol (inferred properties) with structurally related alcohols and ethers from the evidence:

Key Findings:

Branching vs. Linear Chains: 2-Propyl-1-heptanol (branched C₁₀) has a lower molecular weight and reduced solubility compared to linear 1-Nonanol (C₉). Branching disrupts molecular packing, lowering melting points and altering solubility . this compound (branched C₁₂) would likely follow this trend, with even lower volatility than 2-Propyl-1-heptanol due to increased chain length.

Functional Group Impact: 2-Propoxy-1-propanol (C₆ ether-alcohol) demonstrates higher solubility in polar solvents compared to purely aliphatic alcohols due to its ether oxygen, which enhances hydrogen bonding with water . This contrasts with this compound, whose hydrophobic branched chain limits polar interactions.

Synthetic Utility: Branched alcohols like 2-Propyl-1-heptanol are favored in specialized organic reactions where steric hindrance is advantageous, while linear alcohols like 1-Nonanol are more common in bulk applications like plasticizers .

准备方法

Aldol Condensation Followed by Hydrogenation (Guerbet Reaction)

The Guerbet reaction remains the most widely employed industrial method for synthesizing 2-propyl-1-nonanol due to its high selectivity and yield. This two-step process involves:

Aldol Condensation of Aldehydes

The reaction begins with the base-catalyzed aldol condensation of pentanal (valeraldehyde) to form 2-propyl-2-heptenal. Sodium hydroxide (2–5 wt.%) is typically used at 90–130°C under reflux conditions . Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 90–130°C | |

| Catalyst Concentration | 2–5 wt.% NaOH | |

| Reaction Time | 2–4 hours | |

| Conversion Efficiency | >90% n-pentanal |

The cross-condensation of n-pentanal with 2-methylbutanal is minimized due to the 15-fold faster self-condensation rate of n-pentanal, ensuring 80–95% selectivity for 2-propyl-2-heptenal .

Hydrogenation of Aldol Product

The unsaturated aldehyde (2-propyl-2-heptenal) is hydrogenated to this compound using Raney nickel or palladium catalysts. Conditions include:

| Parameter | Value | Source |

|---|---|---|

| Pressure | 500–1000 psia H₂ | |

| Temperature | 80–100°C | |

| Catalyst Loading | 5–10 wt.% Raney Ni | |

| Yield | 69–85% |

Post-hydrogenation distillation isolates this compound with >95% purity, while unreacted aldehydes and byproducts are recycled .

Oxo Synthesis (Hydroformylation of Olefins)

Oxo synthesis involves hydroformylation of C₈ olefins derived from butene dimerization, followed by hydrogenation .

Olefin Preparation

Butene dimers (e.g., diisobutylene) are produced via acid-catalyzed dimerization:

2 C₄H₈H₃PO₄C₈H₁₆(70–80% yield)[7]

Hydroformylation

The olefin reacts with syngas (CO/H₂) under rhodium or cobalt catalysis:

C₈H₁₆+CO+H₂RhC₉H₁₈O(60–75% selectivity)[12]

Hydrogenation to Alcohol

The resulting aldehyde is hydrogenated to this compound using Cu-Cr or Ni catalysts at 150–200°C and 200–300 bar . This method produces mixed isomers, necessitating fractional distillation for purification.

Reduction of Esters

Esters such as ethyl nonanoate are reduced to this compound via catalytic hydrogenation or sodium/ethanol systems .

Sodium-Ethanol Reduction

Ethyl nonanoate reacts with sodium in ethanol under reflux:

CH₃(CH₂)₇COOEt+4Na+3EtOH→CH₃(CH₂)₈CH₂OH+NaOEt(65–70% yield)[2]

High-Pressure Catalytic Hydrogenation

Palladium or platinum catalysts enable direct hydrogenation of esters at 100–150°C and 50–100 bar H₂, achieving >80% conversion .

Comparative Analysis of Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Guerbet Reaction | 69–85% | >95% | High | Industrial |

| Oxo Synthesis | 60–75% | 85–90% | Moderate | Large-scale |

| Ester Reduction | 65–80% | 90–95% | Low | Lab-scale |

The Guerbet reaction is favored for industrial production due to its robust yields and compatibility with continuous reactors . Oxo synthesis offers feedstock flexibility but requires costly syngas infrastructure . Ester reduction is limited to niche applications due to stoichiometric reagent use .

Emerging Techniques and Optimization

Recent patents highlight advancements in catalyst design:

属性

分子式 |

C12H26O |

|---|---|

分子量 |

186.33 g/mol |

IUPAC 名称 |

2-propylnonan-1-ol |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-10-12(11-13)9-4-2/h12-13H,3-11H2,1-2H3 |

InChI 键 |

HCILTAHXZXLTAS-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC(CCC)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。